molecular formula C18H22Cl3N3O4S B1663417 N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride CAS No. 402713-81-9

N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride

Katalognummer: B1663417
CAS-Nummer: 402713-81-9
Molekulargewicht: 482.8 g/mol
InChI-Schlüssel: RNKCEBCFUSXSQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O4S.ClH/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2;/h3-4,9-11,21-22H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKCEBCFUSXSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402713-81-9
Record name Benzenesulfonamide, N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402713-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 402713-81-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution of 3-Chloro-4-methoxybenzenesulfonyl Chloride

The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride, a commercially available intermediate. Piperazine undergoes nucleophilic displacement of the chloride under microwave-assisted conditions (140°C, 5 hours) in acetonitrile, yielding 3-piperazinyl-4-methoxybenzenesulfonyl chloride. Key considerations include:

  • Solvent Selection : Acetonitrile facilitates polar aprotic conditions, enhancing nucleophilicity.
  • Stoichiometry : A 4:1 molar ratio of piperazine to sulfonyl chloride ensures complete substitution while minimizing di-alkylation.
  • Purification : Column chromatography (CH₂Cl₂/MeOH, 9:1.5 v/v) isolates the product with >95% purity.

Alternative Pathway: Buchwald-Hartwig Amination

For substrates lacking activated leaving groups, a palladium-catalyzed coupling is employed. Using 3-bromo-4-methoxybenzenesulfonyl chloride, piperazine reacts under catalytic Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 110°C. This method achieves 85–90% yield, circumventing harsh substitution conditions.

Sulfonamide Bond Formation with 3,5-Dichloro-2-methoxyaniline

Coupling via Hafnium Tetrachloride Catalysis

Adapting methodologies from N-tert-butyl benzenesulfonamide synthesis, 3-piperazinyl-4-methoxybenzenesulfonyl chloride reacts with 3,5-dichloro-2-methoxyaniline in N-methylpyrrolidone (NMP) at 150°C. Hafnium tetrachloride (3 wt%) catalyzes the reaction, monitored by HPLC (mobile phase: MeOH/H₂O 70:30, λ = 254 nm). Key advantages include:

  • Yield : >95% conversion with 98% purity.
  • Solvent Efficiency : NMP enhances solubility of aromatic intermediates.

Phosphazene Base-Mediated Coupling

In a parallel approach, sulfonyl chloride and aniline are coupled using phosphazene base P1-t-Bu-tris(tetramethylene) (BTPP) in dichloromethane. This method, conducted at room temperature, avoids thermal degradation of sensitive substrates.

Hydrochloride Salt Formation

The free base is treated with 1 M HCl in methanol, precipitating the hydrochloride salt. Crystallization from methanol/diethyl ether yields pure product, as validated by:

  • Melting Point : 212–215°C (cf. analogous structures in).
  • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm, piperazine signals at δ 3.5–3.7 ppm.

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 531.0521 (C₁₉H₂₁Cl₂N₃O₄S requires 531.0524).

Infrared Spectroscopy (IR)

  • Sulfonamide S=O Stretch : 1340 cm⁻¹ and 1160 cm⁻¹.
  • N-H Bend : 1550 cm⁻¹.

Comparative Analysis of Synthetic Routes

Parameter Hafnium Catalysis BTPP-Mediated Buchwald-Hartwig
Yield (%) 97.5 89 85
Purity (%) 98.8 95 90
Reaction Time (h) 5 2 24
Catalyst Cost Low High Moderate

Analyse Chemischer Reaktionen

Arten von Reaktionen: SB 399885 Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise verschiedene oxidierte Derivate ergeben, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

  • Molecular Formula : C18_{18}H22_{22}Cl2_{2}N3_{3}O4_{4}S
  • Molecular Weight : 482.81 g/mol
  • CAS Number : 402713-81-9

5-HT6 Receptor Antagonism

The compound exhibits significant antagonistic activity against the 5-HT6 receptor, which is implicated in various central nervous system (CNS) disorders. Its affinity for the 5-HT6 receptor has been quantified with a pKi value of 9.1, indicating a strong binding capability . The compound demonstrates over 300-fold selectivity for the 5-HT6 receptor compared to other serotonin receptors and dopaminergic receptors, making it a promising candidate for therapeutic interventions in CNS disorders such as schizophrenia and depression .

Anti-convulsant Properties

In preclinical studies, this compound has shown anti-convulsant effects in the Maximal Electroshock Seizure Threshold (MEST) test. This suggests potential applications in treating epilepsy and other seizure-related disorders . The pharmacological profile indicates that it combines high oral bioavailability with enhanced CNS penetration, which is advantageous for therapeutic use .

CNS Disorders

Research has indicated that compounds with similar structures to N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide can be effective in managing symptoms of CNS disorders. A study published in the British Journal of Pharmacology highlighted the importance of targeting the 5-HT6 receptor in developing new treatments for conditions such as Alzheimer's disease and obesity .

Comparative Studies

Comparative studies have evaluated this compound against other sulfonamide derivatives. For example, it was found to be more effective than structurally related compounds like N-(2,3,5-trichlorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide, which exhibited pro-convulsant effects . This underscores the potential of N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide as a safer alternative for CNS-related therapies.

Summary of Research Applications

Application Area Details
CNS Disorders Effective as a 5-HT6 receptor antagonist; potential treatment for schizophrenia and depression.
Anti-convulsant Effects Demonstrated efficacy in MEST test; potential application in epilepsy treatment.
Comparative Efficacy More effective than similar compounds with pro-convulsant effects; advantageous pharmacological profile.

Wirkmechanismus

SB 399885 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT6 receptor. This receptor is involved in the regulation of neurotransmitter release, including dopamine, norepinephrine, and acetylcholine. By blocking the 5-HT6 receptor, SB 399885 hydrochloride modulates the release of these neurotransmitters, leading to its cognitive-enhancing, antidepressant, and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : N-(3,5-Dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride
  • Synonyms: SB-399885 HCl
  • CAS : 402713-81-9
  • Molecular Formula : C₁₈H₂₂Cl₃N₃O₄S
  • Molar Mass : 482.81 g/mol
  • Solubility : Water-soluble (15 mg/mL, clear solution)
  • Appearance : Powder, stored at room temperature

This compound features a benzenesulfonamide core substituted with a piperazine ring, methoxy groups, and a dichlorophenyl moiety.

Structural and Functional Comparison with Similar Compounds

Dichlorophenyl-Containing Analogs

Compounds with dichlorophenyl groups are common in agrochemicals and pharmaceuticals. Key comparisons include:

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Features Use
Target Compound Benzenesulfonamide + piperazine + 3,5-dichloro-2-methoxyphenyl C₁₈H₂₂Cl₃N₃O₄S 482.81 Three Cl atoms, two methoxy groups, sulfonamide-piperazine linkage Research chemical (likely CNS-targeting)
Etobenzanid N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide C₁₆H₁₅Cl₂NO₃ 340.20 Ethoxymethoxy benzamide, dichlorophenyl Pesticide
Propanil N-(3,4-Dichlorophenyl)propanamide C₉H₉Cl₂NO 218.08 Simple propanamide, dichlorophenyl Herbicide
Sulfentrazone N-(2,4-Dichloro-5-(difluoromethyltriazolinone)phenyl)methanesulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S 387.19 Methanesulfonamide, triazolinone ring Herbicide

Structural Insights :

  • The target compound distinguishes itself with a piperazine-sulfonamide backbone, absent in etobenzanid, propanil, and sulfentrazone.
  • Unlike agrochemical analogs, the target’s high water solubility (15 mg/mL) aligns with pharmaceutical formulations .

Piperazine-Containing Derivatives

Piperazine rings enhance molecular interactions with biological targets. Notable analogs include:

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Features Use
Target Compound Piperazine-linked benzenesulfonamide C₁₈H₂₂Cl₃N₃O₄S 482.81 Piperazine at position 3 of benzene ring Research chemical
1-(3-Chlorophenyl)piperazine Hydrochloride Piperazine + 3-chlorophenyl C₁₀H₁₄Cl₂N₂ 249.14 Simple piperazine-chlorophenyl linkage Pharmaceutical impurity
3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Hydrochloride Piperazine + chlorophenyl + ether chain C₁₈H₂₉ClN₂O·HCl 369.35 Ether side chain, chlorophenyl Impurity in synthesis

Functional Insights :

  • The target’s piperazine is directly fused to the sulfonamide core , whereas impurities like MM0421.07 and MM0421.09 feature simpler piperazine-phenyl linkages. This structural complexity may enhance receptor selectivity.

Sulfonamide-Based Compounds

Sulfonamides are prevalent in both drugs and agrochemicals. Comparisons include:

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Features Use
Target Compound Benzenesulfonamide + piperazine C₁₈H₂₂Cl₃N₃O₄S 482.81 Multi-substituted sulfonamide Research chemical
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide Sulfonamide + carbazole + methoxy C₂₅H₂₄ClN₃O₄S 506.00 Carbazole moiety, methoxy Unknown (structural analog)
Diflufenican N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide C₁₉H₁₁F₅N₂O₂ 394.29 Fluorinated phenyl, nicotinamide core Herbicide

Key Differences :

  • The target’s piperazine and dichlorophenyl groups contrast with diflufenican’s fluorinated aromatic system. Piperazine may facilitate interactions with amine-binding pockets in biological targets.

Biologische Aktivität

N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride, often referred to as a sulfonamide compound, has garnered attention for its significant biological activities, particularly as a selective antagonist of the 5-HT6 receptor. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical structure is represented by the formula C18H22Cl3N3O4SC_{18}H_{22}Cl_{3}N_{3}O_{4}S, with a molecular weight of approximately 482.81 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C₁₈H₂₂Cl₃N₃O₄S
Molecular Weight 482.81 g/mol
CAS Number 402713-81-9
Solubility Soluble in organic solvents

5-HT6 Receptor Antagonism

The primary mechanism of action for N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride is its role as a 5-HT6 receptor antagonist . The compound exhibits a high affinity for the 5-HT6 receptor with a pKi value of 9.1, indicating potent binding capabilities. Notably, it shows over 300-fold selectivity for the 5-HT6 receptor compared to other serotonin receptor subtypes and dopaminergic receptors . This selectivity is crucial for minimizing side effects associated with broader receptor interactions.

Anti-convulsant Properties

In pharmacological testing, this compound demonstrated significant anti-convulsant effects in the Maximal Electroshock Seizure Threshold (MEST) test. The results indicated that it effectively raised the seizure threshold, contrasting with other compounds that exhibited pro-convulsant effects . This property suggests potential therapeutic applications in epilepsy and related disorders.

Central Nervous System (CNS) Penetration

The compound is characterized by high oral bioavailability and enhanced CNS penetration compared to structurally similar compounds. This characteristic is vital for drugs targeting neurological conditions, as effective CNS delivery can improve therapeutic outcomes .

Efficacy in Animal Models

Research has shown that N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride exhibits anti-convulsant activity in various animal models. For instance, studies conducted by Upton et al. demonstrated that the compound significantly increased the MEST threshold in rodents, indicating its potential as an anticonvulsant agent .

Comparative Studies

In comparative pharmacological studies, this compound was evaluated alongside other sulfonamide derivatives. It consistently outperformed several analogs in terms of selectivity for the 5-HT6 receptor and anti-convulsant efficacy. Such comparative analyses highlight its unique profile and potential advantages in clinical applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride, and how can impurities be minimized?

  • Methodology :

  • Use stepwise coupling of the piperazine and sulfonamide moieties under anhydrous conditions to avoid hydrolysis.
  • Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to track intermediate formation .
  • Purify via recrystallization in ethanol/water mixtures to remove unreacted starting materials (e.g., 3,5-dichloro-2-methoxyaniline) and byproducts like 1-(3-chlorophenyl)piperazine hydrochloride .
  • Key Data :
Impurity TypeSourceMitigation Strategy
Chlorinated ByproductsIncomplete substitutionUse excess piperazine (1.5 eq.)
Sulfonamide HydrolysisMoisture exposureMaintain inert atmosphere (N₂/Ar)

Q. How should researchers characterize this compound’s structural integrity and purity for reproducibility?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at 2- and 4-positions, piperazine integration) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 504.3 for C₁₉H₂₁Cl₂N₃O₄S) .
  • Purity Analysis :
  • HPLC : ≥98% purity with a C18 column, 0.1% TFA in H₂O/MeCN gradient .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, Cl content (±0.3%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as inferred from structurally similar piperazine derivatives .
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Dispose of waste via certified hazardous waste services, adhering to OSHA and GHS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Comparative Dose-Response Studies : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific artifacts .
  • Metabolite Screening : Use LC-MS/MS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that may explain variability .
  • Example Conflict : Discrepancies in IC₅₀ values may arise from differences in membrane permeability; validate with logP calculations (predicted logP = 2.8) .

Q. What strategies optimize the sulfonamide group’s reactivity for targeted modifications (e.g., fluorophore conjugation)?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc (tert-butoxycarbonyl) to avoid side reactions during sulfonamide activation .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach probes to the sulfonamide’s aromatic ring .
  • Key Data :
Modification SiteReaction Yield (%)Purification Method
Sulfonamide -NH65–70Size-exclusion chromatography
Piperazine -NH<10 (unprotected)Not recommended

Q. How can computational modeling guide the design of derivatives with improved selectivity for kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ or JAK2 kinases) .
  • QSAR (Quantitative Structure-Activity Relationship) : Corporate substituent effects (e.g., chloro vs. methoxy groups) on inhibitory potency .
  • Example Insight :
  • 3,5-Dichloro substitution enhances hydrophobic binding but reduces solubility; balance with polar groups (e.g., morpholine) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in DMSO vs. aqueous buffers?

  • Methodology :

  • Dynamic Light Scattering (DLS) : Check for aggregation in PBS (pH 7.4) at 25°C, which may falsely suggest insolubility .
  • Standardized Protocols : Pre-warm DMSO to 37°C and sonicate for 10 min to ensure complete dissolution before dilution .
  • Key Data :
SolventSolubility (mg/mL)Observation
DMSO50Clear solution
PBS0.2Turbid (aggregates)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride
Reactant of Route 2
N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.